

# Ilorasertib vs. Alisertib: Kinase Selectivity at a Glance

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## Compound Focus: Ilorasertib

CAS No.: 1227939-82-3

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The table below summarizes the core selectivity profiles and key characteristics of **Ilorasertib** and Alisertib.

Feature	Ilorasertib (ABT-348)	Alisertib (MLN8237)
Primary Target	Aurora kinases (A, B, C), VEGFR/PDGFR families [1]	Aurora A kinase [2]
Selectivity Profile	Multikinase inhibitor [1]	Selective Aurora A inhibitor [2]
Key Selectivity Finding	VEGFR2 inhibition at lower exposures/exposures than Aurora B inhibition [1]	150-fold selective for Aurora A over Aurora B in cellular assays [2]
Reported IC <sub>50</sub> / Potency	Low nanomolar range for Aurora & VEGFR kinases in biochemical assays [1]	Aurora A enzyme IC <sub>50</sub> = 1 nM; Cellular pT288 IC <sub>50</sub> = 7 nM [2]
Clinical Trial Phase	Phase I (program discontinued) [1]	Phase II & III [2] [3]

## Experimental Data and Evidence

The profiles presented above are derived from specific experimental methodologies.

## Ilorasertib Profiling

The characterization of **Ilorasertib** was based on fit-for-purpose clinical, plasma, and skin biomarker analyses from a Phase I dose-escalation trial (NCT01110486) in patients with advanced solid tumors [1]. The study measured pharmacodynamic markers to demonstrate engagement of both VEGFR2 and Aurora B kinase, showing that maximum VEGFR2 inhibition in the systemic vasculature was achieved at lower doses and exposures than those required for Aurora B inhibition in tissue [1].

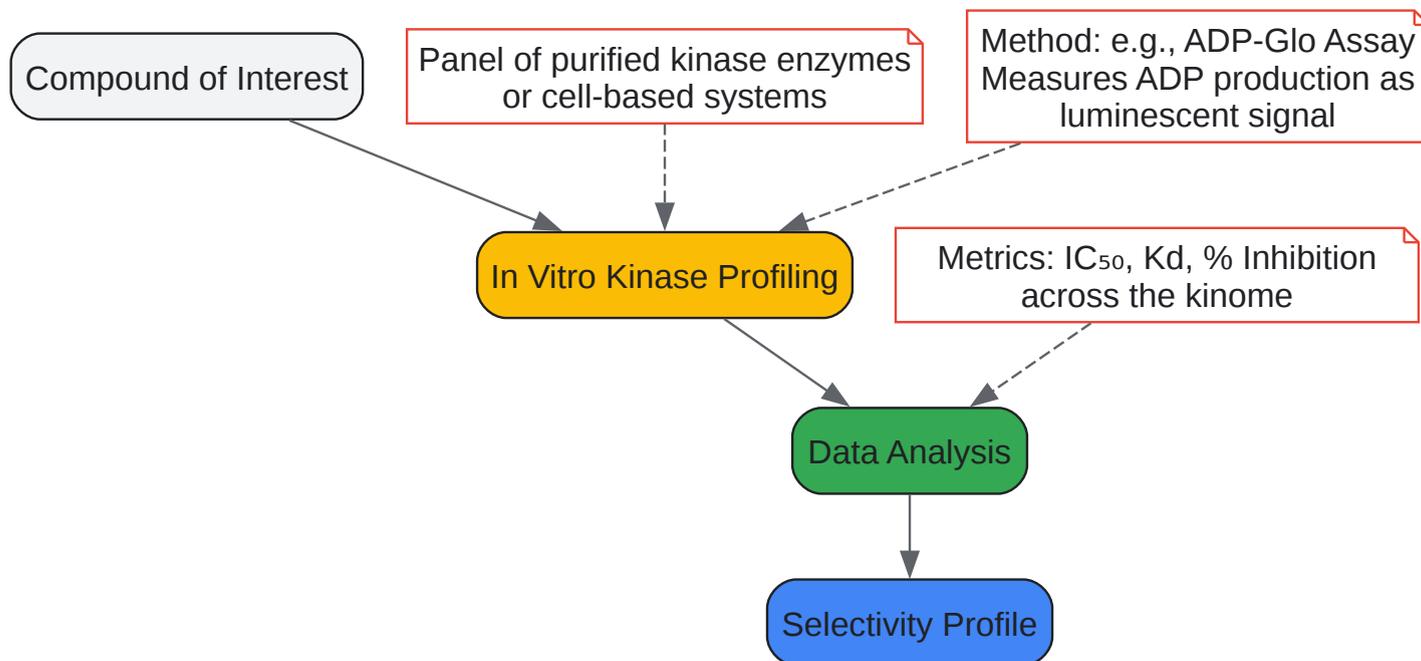
## Alisertib Profiling

The high selectivity of Alisertib for Aurora A was established through a combination of enzymatic and cellular assays [2]. Its discovery involved screening a pyrimidobenzazepine scaffold and optimizing it to reduce activity against other kinases, notably Aurora B. Key experimental data included [2]:

- **Enzymatic Assays:** Measured inhibition of recombinant Aurora A kinase.
- **Cellular Assays:** Compared inhibition of Aurora A autophosphorylation (pT288) versus Aurora B-mediated phosphorylation of histone H3 (pHisH3) in HCT116 cells.
- **Selectivity Panels:** Profiling against a broad panel of other kinases (e.g., PerkinElmer General SEP panel) confirmed its clean selectivity profile, with GABAA receptor binding identified as a primary off-target activity [2].

## Kinase Selectivity Profiling Workflows

The following diagram illustrates the general workflow for determining kinase selectivity, which underpins the data for both inhibitors.



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Profiling systems, such as the one illustrated, test compounds against a panel of purified kinases. The resulting data (IC<sub>50</sub>, K<sub>d</sub>) is analyzed to generate a selectivity profile, often visualized as a heatmap, showing which kinases are potently inhibited [4] [5].

## Interpretation Guide for Researchers

- **Mechanism Implications:** **Ilorasertib**'s multikinase action may offer broader pathway suppression but makes it difficult to attribute clinical effects or toxicities to a single target. Alisertib's selectivity allows for a more precise investigation of Aurora A biology.
- **Toxicity Considerations:** **Ilorasertib**'s dose-limiting toxicities in trials were predominantly related to VEGFR inhibition (e.g., hypertension) [1]. Alisertib's primary off-target concern in rats was CNS effects due to GABAA binding, which was mitigated in the follow-on compound [2].
- **Clinical Translation:** The differential selectivity has guided clinical development. **Ilorasertib**'s program was discontinued after Phase I [1], while Alisertib, with its clearer target hypothesis, advanced into Phase II/III trials [3].

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